molecular formula C15H12N2O2 B2784732 5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-24-9

5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2784732
CAS No.: 941881-24-9
M. Wt: 252.273
InChI Key: SAGRKGRYIUPRBB-UHFFFAOYSA-N
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Description

5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of furo[3,2-b]pyridines. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a carboxamide group attached to the pyridine ring. The presence of a methyl group at the 5-position of the furan ring and a phenyl group attached to the nitrogen atom of the carboxamide group further defines its structure. This compound has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with 2-bromo-3-methylfuran in the presence of a base such as potassium carbonate can lead to the formation of the furo[3,2-b]pyridine core. Subsequent acylation of the resulting intermediate with phenyl isocyanate yields the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-phenylfuro[2,3-b]pyridine-2-carboxamide: Similar structure but with a different ring fusion pattern.

    5-methyl-N-phenylfuro[3,2-c]pyridine-2-carboxamide: Another isomer with a different ring fusion.

    5-methyl-N-phenylfuro[3,2-b]pyridine-3-carboxamide: Similar compound with the carboxamide group at a different position.

Uniqueness

5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide is unique due to its specific ring fusion pattern and the position of the carboxamide group. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-7-8-13-12(16-10)9-14(19-13)15(18)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGRKGRYIUPRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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